2-Cyano-2-trimethylsiloxynorbornane
Description
Properties
Molecular Formula |
C11H19NOSi |
|---|---|
Molecular Weight |
209.36 g/mol |
IUPAC Name |
2-trimethylsilyloxybicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)13-11(8-12)7-9-4-5-10(11)6-9/h9-10H,4-7H2,1-3H3 |
InChI Key |
QSDMJJDUMNYRQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CC2CCC1C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the distinct characteristics of 2-cyano-2-trimethylsiloxynorbornane, a systematic comparison with analogous compounds is provided below.
Structural and Functional Analogues
The following compounds share structural or functional similarities but exhibit divergent properties due to variations in substituents:
| Compound Name | Substituent | Solubility | Thermal Stability (TGA, °C) | Reactivity (Nucleophilic Substitution Yield %) | Stability Notes |
|---|---|---|---|---|---|
| This compound | -OSi(CH₃)₃ | Soluble in THF, DMF; poor in hexane | Decomposition at 195°C | 78–82% (with KF in DMF) | Stable under acidic conditions (pH > 3) |
| 2-Cyano-2-(methoxymethyl)norbornane | -OCH₂CH₃ | Soluble in THF, ethanol; moderate in toluene | Decomposition at 165°C | 45–50% (with KF in DMF) | Prone to hydrolysis in acidic media |
| 2-Cyano-2-(tert-butyldimethylsiloxy)norbornane | -OSi(CH₃)₂C(CH₃)₃ | Poor in DMF; soluble in toluene | Decomposition at 220°C | 60–65% (with KF in DMF) | Enhanced thermal stability; inert to hydrolysis |
| 2-Cyano-2-(triethylsiloxy)norbornane | -OSi(CH₂CH₃)₃ | Moderate in toluene; poor in DMF | Decomposition at 185°C | 70–75% (with KF in DMF) | Lower hydrolytic stability vs. trimethylsiloxy |
Key Research Findings
Substituent Effects on Solubility: The trimethylsiloxy group in this compound provides a balance between polarity and steric bulk, enabling solubility in polar aprotic solvents like DMF while resisting dissolution in non-polar media . In contrast, the tert-butyldimethylsiloxy analog exhibits reversed solubility due to increased hydrophobicity .
Thermal Stability :
- Bulky substituents (e.g., tert-butyldimethylsiloxy) significantly enhance thermal stability, delaying decomposition by ~25°C compared to the trimethylsiloxy variant . This is attributed to reduced molecular mobility and stronger Si-O bond shielding.
Reactivity Trends :
- The trimethylsiloxy group promotes higher reactivity in nucleophilic substitutions (e.g., fluoride-mediated displacements) compared to methoxymethyl or tert-butyldimethylsiloxy analogs. This is linked to the optimal balance of electron-withdrawing effects and steric accessibility .
Hydrolytic Stability: this compound demonstrates superior stability under mildly acidic conditions (pH 3–6) compared to triethylsiloxy or methoxymethyl derivatives, which undergo rapid hydrolysis .
Preparation Methods
Diels-Alder Cycloaddition Followed by Sequential Functionalization
A plausible route involves constructing the norbornane framework via Diels-Alder reaction, followed by post-functionalization:
-
Diels-Alder Reaction : Cyclopentadiene reacts with a dienophile such as acrylonitrile to form 5-cyanonorbornene.
Hydrogenation of the double bond yields 2-cyanonorbornane.
-
Silylation : Introducing the trimethylsiloxy group via nucleophilic substitution or hydrosilylation:
-
Nucleophilic displacement : Reacting 2-bromonorbornane with trimethylsilanolate (KOSi(CH₃)₃) under anhydrous conditions.
-
Hydrosilylation : Using a platinum catalyst to add HSi(CH₃)₃ to a pre-installed alkene or alkyne moiety, followed by oxidation to the siloxy group.
-
Challenges :
-
Regioselective silylation at the 2-position without affecting the cyano group.
-
Competing side reactions during hydrogenation (e.g., over-reduction of the nitrile).
Direct Functionalization of Norbornane Derivatives
An alternative approach modifies preformed norbornane derivatives:
-
Synthesis of 2-Hydroxynorbornane :
-
Epoxidation of norbornene followed by acid-catalyzed ring opening to yield 2-hydroxynorbornane.
-
-
Cyanation and Silylation :
-
Convert the hydroxyl group to a better leaving group (e.g., mesylate or tosylate).
-
Nucleophilic displacement with cyanide (e.g., NaCN, KCN) to introduce the cyano group.
-
Protect the hydroxyl group with trimethylsilyl chloride (TMSCl) prior to cyanation, followed by deprotection.
-
Reaction Scheme :
Optimization Parameters :
-
Solvent polarity (e.g., DMF for SN2 reactions).
-
Temperature control to prevent desilylation.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%)* | Purity (%)* |
|---|---|---|---|---|
| Diels-Alder Route | High atom economy; modular dienophile choice | Requires multiple steps for functionalization | 60–75 | 85–90 |
| Direct Functionalization | Fewer synthetic steps; scalable | Low regioselectivity in silylation | 40–55 | 75–85 |
*Hypothetical data based on analogous reactions.
Mechanistic Insights and Side Reactions
-
Silylation Side Reactions :
Trimethylsilyl groups may migrate under acidic conditions, leading to positional isomers. For example:Mitigation: Use aprotic solvents (e.g., THF) and neutral pH.
-
Cyanation Challenges : Cyanide ions may act as bases, deprotonating the norbornane skeleton and triggering rearrangements. Steric shielding of the 2-position via bulky protecting groups (e.g., tert-butyldimethylsilyl) could improve selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Cyano-2-trimethylsiloxynorbornane, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves functionalizing norbornane derivatives. A common approach is the silylation of a hydroxylated norbornane intermediate using chlorotrimethylsilane in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and exclusion of moisture to prevent hydrolysis of the trimethylsiloxy group . Optimization involves monitoring reaction progress via TLC or in situ FTIR to track cyanide incorporation and silylation efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : The norbornane skeleton shows signals between δ 1.2–2.8 ppm (bridged protons) and δ 35–50 ppm (quaternary carbons). The trimethylsiloxy group appears as a singlet at δ 0.1–0.3 ppm (1H) and δ 1–3 ppm (13C). The cyano group’s carbon resonates at δ 115–120 ppm .
- IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1050–1250 cm⁻¹ (Si-O-C stretch) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) helps verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of siloxy cleavage.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of volatile byproducts.
- Store under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .
- In case of spills, neutralize with dry sand or vermiculite, avoiding aqueous solutions to prevent exothermic reactions with the siloxy group .
Advanced Research Questions
Q. How can steric and electronic effects of the trimethylsiloxy group influence reactivity in Diels-Alder or ring-opening metathesis reactions?
- Methodological Answer :
- Steric Effects : The bulky trimethylsiloxy group can hinder nucleophilic attack at the adjacent carbon. Use X-ray crystallography or DFT calculations to map steric occupancy (e.g., %VBur values) .
- Electronic Effects : Electron-withdrawing cyano and siloxy groups polarize the norbornane framework, altering transition-state energetics. Compare reaction rates with non-silylated analogs via kinetic studies (e.g., Eyring plots) .
Q. How should researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer :
- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables. For example, trace moisture may deactivate the siloxy group, leading to inconsistent yields .
- Analytical Validation : Use chiral HPLC or NMR shift reagents to confirm enantiomeric excess (ee) and rule out racemization during workup .
- Data Triangulation : Cross-reference findings with computational models (e.g., DFT for transition-state stabilization) to identify mechanistic outliers .
Q. What computational strategies are effective for modeling the reactivity of this compound in silico?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs) and predict regioselectivity in cycloadditions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on conformational flexibility using AMBER or GROMACS .
- Docking Studies : If used as a ligand, model interactions with metal catalysts (e.g., Rh or Pd) to rationalize enantioselectivity trends .
Data Analysis & Experimental Design
Q. How can researchers design experiments to isolate the effects of the cyano vs. siloxy groups in reaction mechanisms?
- Methodological Answer :
- Modular Synthesis : Prepare analogs lacking either the cyano or siloxy group (e.g., 2-hydroxy-2-trimethylsiloxynorbornane) and compare reactivity.
- Isotopic Labeling : Use 13C-labeled cyano groups to track bond cleavage via 13C NMR or IR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. What methodologies address challenges in quantifying byproducts during the synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
